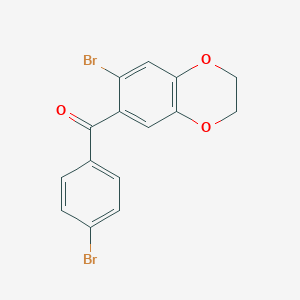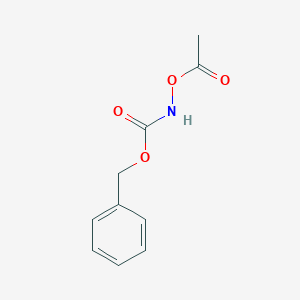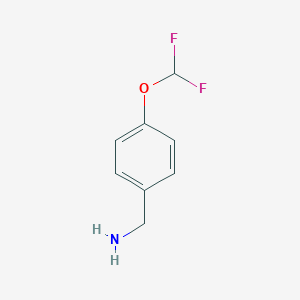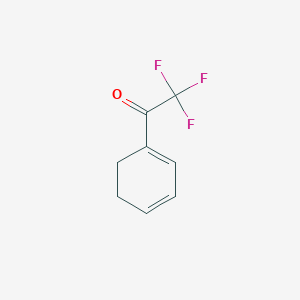
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone, also known as CF3COCHC6H7, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical and physical properties. This compound is widely used in scientific research applications, particularly in the synthesis of various organic compounds, as well as in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, particularly in the synthesis of organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not known to have any significant toxic effects on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various organic compounds, making it an essential tool in the field of organic chemistry. However, one of the main limitations of this compound is its high reactivity, which can make it difficult to handle in certain laboratory conditions.
Future Directions
There are several future directions for the use of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone in scientific research. One potential area of future research is the development of new synthetic methods for the production of this compound. Another area of future research is the use of this compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone can be achieved through various methods, including the reaction of 1,3-cyclohexadiene with trifluoroacetyl chloride in the presence of a catalyst such as aluminum chloride. Another method involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a strong base such as sodium hydride.
Scientific Research Applications
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone has been extensively used in scientific research applications, particularly in the synthesis of various organic compounds. This compound is widely used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antiviral agents, and anticancer drugs.
properties
CAS RN |
161096-44-2 |
|---|---|
Molecular Formula |
C8H7F3O |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
1-cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,4H,3,5H2 |
InChI Key |
TVPMHAWGCQPQSI-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C(=O)C(F)(F)F |
Canonical SMILES |
C1CC(=CC=C1)C(=O)C(F)(F)F |
synonyms |
Ethanone, 1-(1,3-cyclohexadien-1-yl)-2,2,2-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




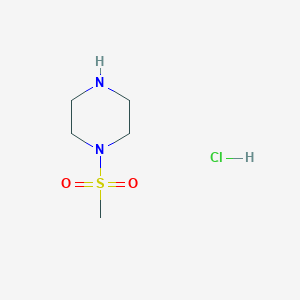

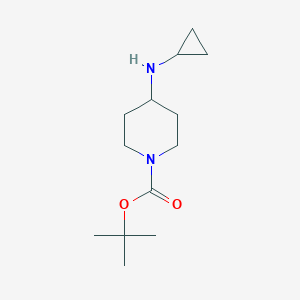

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)


![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)

